4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
Description
4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is a synthetic small molecule featuring a 2-methylpyridine moiety linked via an ether oxygen to a 3-azetidinyl group, which is further substituted with a 2,3-dihydrobenzofuran-5-sulfonyl moiety. The compound’s structural uniqueness lies in its hybrid architecture combining a rigid azetidine ring (a four-membered nitrogen-containing heterocycle) with a sulfonated benzofuran system. This design likely enhances conformational stability and target-binding affinity, as azetidines are known to reduce molecular flexibility compared to larger rings like piperidine or piperazine . The sulfonyl group may facilitate hydrogen bonding with biological targets, while the 2-methylpyridine could contribute to lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-8-14(4-6-18-12)23-15-10-19(11-15)24(20,21)16-2-3-17-13(9-16)5-7-22-17/h2-4,6,8-9,15H,5,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDWGQDKHZCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation and Chlorination
Dihydrobenzofuran undergoes electrophilic aromatic sulfonation using chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride. This method achieves moderate yields (60–70%) but requires strict temperature control to avoid polysubstitution.
Nitration-Reduction-Sulfonation Sequence
An alternative approach starts with nitration of 2,3-dihydro-1-benzofuran at the 5-position using nitric acid in acetic anhydride, followed by catalytic hydrogenation (H₂/Pd-C) to the amine. Diazotization with NaNO₂/HCl and reaction with sulfur dioxide/copper(II) chloride generates the sulfonyl chloride. This method offers higher regioselectivity (>90% purity) but involves hazardous intermediates.
Table 1: Comparison of Sulfonation Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Direct sulfonation | 65 | 85 | ClSO₃H, SOCl₂ |
| Nitration-reduction | 75 | 92 | HNO₃, H₂/Pd-C, SO₂/CuCl₂ |
Preparation of Azetidin-3-ol
Azetidin-3-ol serves as the core scaffold for functionalization. Synthetic routes include:
Epoxide Ring-Opening
Epichlorohydrin reacts with ammonia under high pressure (50–60 psi) to form azetidin-3-ol via epoxide ring-opening and subsequent cyclization. This method provides a 55–60% yield but requires specialized equipment.
Cyclization of 3-Amino-1-propanol Derivatives
3-Amino-1-propanol undergoes intramolecular cyclization using p-toluenesulfonyl chloride (TsCl) as a dehydrating agent. The reaction proceeds in dichloromethane with triethylamine, yielding azetidin-3-ol in 70–75% purity.
Key Reaction:
Sulfonylation of Azetidin-3-yloxy Intermediate
The azetidine nitrogen is sulfonylated using 2,3-dihydro-1-benzofuran-5-sulfonyl chloride under basic conditions. In a representative procedure, azetidin-3-ol (1.0 eq) and sulfonyl chloride (1.2 eq) are stirred in dichloromethane with triethylamine (2.5 eq) at 0°C for 4 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding the sulfonamide intermediate (85–90%).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur center, with triethylamine scavenging HCl byproducts.
Etherification with 4-Hydroxy-2-methylpyridine
The final step involves coupling the sulfonylated azetidine-3-ol with 4-hydroxy-2-methylpyridine. Two strategies are employed:
Mitsunobu Reaction
The hydroxyl group of the azetidine intermediate is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) in THF. 4-Hydroxy-2-methylpyridine (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. This method achieves 80–85% yields but generates stoichiometric phosphine oxide waste.
Mesylation-Displacement
The azetidine-3-ol is mesylated with methanesulfonyl chloride (MsCl) in dichloromethane, followed by displacement with 4-hydroxy-2-methylpyridine in DMF at 80°C. This route offers higher scalability (75–80% yield) but requires harsh conditions.
Table 2: Etherification Conditions
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DEAD, Ph₃P, THF, rt | 85 | 95 |
| Mesylation | MsCl, DMF, 80°C | 80 | 90 |
Analytical Characterization
The final compound is validated via HPLC-MS and NMR spectroscopy:
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuranones, while reduction of the sulfonyl group can yield sulfides or thiols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds could effectively target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that benzofuran derivatives possess inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The sulfonyl group enhances the compound's solubility and bioavailability, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
Given the structural features of this compound, there is potential for its application in treating neurological disorders. Compounds with similar structures have been researched for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal examined the anticancer efficacy of a related benzofuran derivative in vitro and in vivo. The results indicated that the compound significantly reduced tumor size in animal models while exhibiting low toxicity to normal cells. The study highlights the potential of this class of compounds for developing novel anticancer therapies .
Case Study 2: Antimicrobial Activity
In another investigation, researchers tested the antimicrobial properties of a series of benzofuran derivatives against various pathogens. The findings demonstrated that certain modifications to the benzofuran structure led to enhanced antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that further exploration of structural variations could yield potent new antibiotics .
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function . This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Molecular Properties
Key Observations:
- Rotatable Bonds : The target compound has only 4 rotatable bonds, significantly fewer than analogs like 9c (8 bonds) or dihydropyridine derivatives (7 bonds). Reduced flexibility correlates with improved membrane permeation and oral bioavailability .
- Polar Surface Area (PSA) : With an estimated PSA of ~85 Ų, the compound aligns with the threshold (≤140 Ų) for optimal absorption, unlike 9c (~120 Ų) or piperazine derivatives (~110 Ų) .
- Molecular Weight : At ~395 Da, it is below the traditional 500 Da cutoff, though Veber et al. emphasize that molecular weight alone is less critical than rotatable bonds and PSA .
Molecular Properties Influencing Bioavailability
The target compound’s design adheres to key principles for oral bioavailability outlined by Veber et al.:
Rotatable Bonds : 4 rotatable bonds (well below the 10-bond threshold) minimize entropy loss upon binding and enhance permeation .
Polar Surface Area : A PSA of ~85 Ų ensures favorable passive diffusion across intestinal membranes.
Biological Activity
The compound 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with an appropriate azetidine derivative followed by functionalization to introduce the pyridine moiety. The synthetic route may include several steps to ensure high yield and purity of the final product.
Antitumor Activity
Recent studies have indicated that derivatives of benzofuran, similar to the target compound, exhibit significant antitumor activity. For instance, compounds derived from benzofuran have demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 4b | HeLa | 15.14 ± 1.33 | Cisplatin: 15.91 ± 1.09 |
| 4c | HeLa | 10.26 ± 0.87 | Cisplatin: 15.91 ± 1.09 |
| 4e | CT26 | 8.31 ± 0.64 | Cisplatin: 10.27 ± 0.71 |
| 4s | CT26 | 5.28 ± 0.72 | Cisplatin: 10.27 ± 0.71 |
These findings suggest that modifications in the structure can enhance biological activity against cancer cells, likely through interactions with specific molecular targets .
Molecular docking studies have revealed that these compounds may exert their antitumor effects by binding to key targets involved in tumor growth and proliferation via hydrogen bonding interactions, which is consistent with findings for other benzofuran derivatives .
Other Biological Activities
In addition to antitumor properties, compounds related to benzofuran structures have shown promise in various biological activities, including:
- Antibacterial : Some derivatives have been evaluated for their ability to inhibit bacterial growth.
- Analgesic : Certain analogs have demonstrated pain-relieving properties in preclinical models.
- Antidiabetic : Research indicates potential efficacy in glucose regulation and insulin sensitivity enhancement.
Case Studies and Research Findings
Several studies have reported on the biological activities of benzofuran derivatives:
- Study on Antiproliferative Effects : A study demonstrated that specific benzofuran derivatives exhibited potent antiproliferative effects against human cancer cell lines, highlighting their potential as therapeutic agents .
- Virtual Screening for Antineoplastic Activity : Research involving virtual screening of combinatorial libraries has identified several promising candidates with antineoplastic properties, suggesting a pathway for drug discovery involving similar scaffolds .
- Mechanistic Insights : Investigations into the mechanism of action have indicated that these compounds may interact with multiple pathways involved in cancer cell survival and proliferation, providing a multi-target approach to therapy .
Q & A
Q. What synthetic routes are commonly employed for preparing 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine?
Methodological Answer: The synthesis typically involves two key steps:
Sulfonylation of azetidine : React 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the sulfonylated azetidine intermediate. This step ensures proper sulfonyl group attachment .
Ether linkage formation : Couple the sulfonylated azetidine with 2-methylpyridine-4-ol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) or via nucleophilic substitution in polar aprotic solvents (e.g., DMF at 80–90°C) .
Key Optimization Parameters :
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Reaction Solvent | THF/DMF | Facilitate nucleophilic substitution | |
| Base | Triethylamine | Neutralize HCl byproduct | |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | Remove unreacted reagents |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify key signals (e.g., δ 7.8–8.2 ppm for pyridine protons, δ 4.1–4.5 ppm for azetidine-oxy linkage) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the sulfonyl group or oxidation of the benzofuran ring.
- Solubility : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents (e.g., water, ethanol) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., kinases). Focus on hydrogen bonding with azetidine oxygen and hydrophobic interactions with the benzofuran ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in physiological conditions .
- QSAR Studies : Correlate substituent effects (e.g., methylpyridine vs. fluorinated analogs) with bioactivity using Hammett constants .
Q. How to resolve discrepancies in bioactivity data across different studies?
Methodological Answer:
Purity Validation : Re-analyze compound purity via HPLC (≥95%) to rule out impurities affecting results .
Assay Conditions : Standardize in vitro protocols (e.g., cell line viability assays using MTT, consistent ATP concentrations) .
Functional Group Analysis : Compare bioactivity of analogs (e.g., replace benzofuran with phenyl groups) to isolate pharmacophore contributions .
Q. What strategies optimize regioselectivity during sulfonylation of the azetidine ring?
Methodological Answer:
- Steric Control : Use bulky bases (e.g., DIPEA) to direct sulfonyl chloride to the less hindered azetidine nitrogen .
- Temperature Modulation : Conduct reactions at 0–5°C to favor kinetic over thermodynamic products .
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during sulfonylation .
Q. How to design experiments to elucidate metabolic pathways in in vitro models?
Methodological Answer:
Radiolabeling : Synthesize ¹⁴C-labeled compound to track metabolites via scintillation counting .
LC-MS/MS Analysis : Use reverse-phase chromatography and tandem MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .
CYP Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. What approaches determine the binding affinity to putative targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., receptors) on a chip; measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interaction to calculate binding constants .
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ligands) to determine IC₅₀ values .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to identify the source of variability?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (0.1–100 µM) across ≥3 independent experiments to establish reproducibility .
- Cell Line Authentication : Verify cell lines via STR profiling to exclude cross-contamination .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced toxicity .
Q. How to address inconsistencies in solubility data across studies?
Methodological Answer:
- Standardized Solubility Tests : Use shake-flask method in PBS (pH 7.4) at 25°C with sonication for 30 minutes .
- Co-solvent Screening : Test solubility in DMSO-water gradients (1–10% DMSO) to identify optimal formulations .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
